Cyclobenzaprine

Catalog No.
S594312
CAS No.
303-53-7
M.F
C20H21N
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine

CAS Number

303-53-7

Product Name

Cyclobenzaprine

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3

InChI Key

JURKNVYFZMSNLP-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31

Solubility

Freely Soluble
6.89e-03 g/L

Synonyms

cyclobenzaprine, cyclobenzaprine hydrochloride, Flexeril, Lisseril

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31

Mechanism of Action:

Cyclobenzaprine's exact mechanism of action in reducing muscle spasms remains unclear. However, research suggests it primarily acts within the central nervous system, specifically in the brainstem []. Studies have shown that it interacts with various neurotransmitters, including serotonin and norepinephrine, potentially influencing pain perception and muscle tone [].

Treatment of Muscle Spasms:

Cyclobenzaprine is primarily used in clinical settings to manage muscle spasms associated with acute musculoskeletal conditions like low back pain and neck pain []. Research supports its effectiveness in reducing pain and improving muscle function alongside other therapeutic interventions like physical therapy []. However, its long-term use for chronic pain management lacks robust evidence and is not recommended due to potential side effects and limited benefits [].

Research on Alternative Applications:

Safety and Side Effects:

Research highlights several potential side effects associated with cyclobenzaprine use, including drowsiness, dizziness, and dry mouth []. Due to its central nervous system effects, it can also interact with other medications, potentially increasing the risk of adverse reactions []. Therefore, proper caution and medical supervision are crucial when using cyclobenzaprine.

Cyclobenzaprine is a centrally acting muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. It is chemically classified as a tricyclic amine salt, with the empirical formula C20H21NC_{20}H_{21}N and a molecular weight of approximately 275.39 g/mol . The drug is marketed under various brand names, including Flexeril and Amrix, and is typically administered orally . Cyclobenzaprine acts by influencing the central nervous system rather than directly affecting skeletal muscles, making it effective in reducing muscle hyperactivity without impairing muscle function .

Cyclobenzaprine's mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brainstem. These neurotransmitters play a role in pain perception and muscle control. By increasing the levels of these neurotransmitters, cyclobenzaprine helps to relax muscles and reduce pain sensations.

Cyclobenzaprine can cause drowsiness, dizziness, and dry mouth. It can also interact with other medications, especially those that affect the central nervous system, such as antidepressants and sedatives []. In severe cases, overdose can lead to seizures, hallucinations, and respiratory depression.

Cyclobenzaprine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, with minor involvement from CYP2D6. The major metabolic pathway involves N-demethylation, leading to the formation of desmethylcyclobenzaprine, which is one of its primary metabolites . Additionally, cyclobenzaprine can undergo N-glucuronidation, contributing to its elimination via the kidneys .

Cyclobenzaprine exhibits significant biological activity as a muscle relaxant. It primarily functions as a 5-HT2 receptor antagonist, which contributes to its antispasmodic effects. The drug does not act directly on skeletal muscles or the neuromuscular junction; instead, it modulates motor activity within the central nervous system at the brain stem level . Clinical studies indicate that cyclobenzaprine effectively reduces muscle spasms and associated pain in acute conditions but shows no benefit beyond two weeks of use .

The synthesis of cyclobenzaprine typically involves multi-step organic reactions starting from simpler aromatic compounds. One common synthetic route includes:

  • Formation of Dibenzoheptene: The initial step often involves constructing the dibenzo[a,d]cycloheptene framework through cyclization reactions.
  • Alkylation: The dibenzoheptene derivative is then alkylated with a propylamine derivative to introduce the propyl chain.
  • Dimethylation: Finally, dimethylation occurs to yield cyclobenzaprine hydrochloride .

Cyclobenzaprine is primarily indicated for:

  • Muscle Spasms: It is effective for treating muscle spasms resulting from acute musculoskeletal conditions.
  • Adjunct Therapy: Often used in conjunction with physical therapy to enhance recovery from injuries .
  • Pain Management: It helps alleviate pain associated with muscle spasms during the initial recovery phase post-injury .

Cyclobenzaprine has several notable interactions:

  • Monoamine Oxidase Inhibitors: Co-administration can lead to serious side effects, including serotonin syndrome.
  • Central Nervous System Depressants: Concurrent use with alcohol, opioids, or benzodiazepines may enhance sedative effects and increase risks of respiratory depression .
  • Serotonergic Drugs: Increased risk of serotonin syndrome when used with drugs like duloxetine or phenelzine has been documented .

Cyclobenzaprine shares structural and functional similarities with several other compounds in the tricyclic antidepressant class. Key comparisons include:

Compound NameChemical StructurePrimary UseUnique Features
AmitriptylineTricyclic antidepressantDepressionStronger antidepressant effects
NortriptylineTricyclic antidepressantDepressionLess sedative than amitriptyline
DiazepamBenzodiazepineAnxiety and muscle relaxationActs directly on GABA receptors
CarisoprodolMuscle relaxantMuscle spasmsShorter duration of action
MetaxaloneMuscle relaxantMuscle spasmsLess sedation compared to cyclobenzaprine

Cyclobenzaprine's unique mechanism as a 5-HT2 antagonist differentiates it from other muscle relaxants and antidepressants, allowing it to specifically target muscle hyperactivity without directly affecting neuromuscular transmission or causing significant sedation compared to other compounds like diazepam .

Physical Description

Solid

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

275.167399674 g/mol

Monoisotopic Mass

275.167399674 g/mol

Boiling Point

BP: 175-180 °C at 1 atm

Heavy Atom Count

21

LogP

5.2
log Kow = 4.79 (est)
5.2

Decomposition

When headted to decomposistion it emits toxic fumes of /nitrogen oxides/

Melting Point

216 - 218 °C (hydrochloride salt)

UNII

69O5WQQ5TI

Related CAS

6202-23-9 (hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Cyclobenzaprine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Cyclobenzaprine is indicated as a short-term (2-3 weeks) adjunct therapy, along with rest and physical therapy, for relief of muscle spasm associated with acute, painful musculoskeletal conditions. It has not been found effective in the treatment of spasticity originating from cerebral or spinal cord disease, or spasticity in children with cerebral palsy. Cyclobenzaprine is also occasionally used off-label for reducing pain and sleep disturbances in patients with fibromyalgia.

Livertox Summary

Cyclobenzaprine is a centrally acting muscle relaxant closely related to the tricyclic antidepressants. Despite its similarity to tricyclic antidepressants, there is little evidence that cyclobenzaprine causes liver injury.

Therapeutic Uses

Antidepressive Agents, Tricyclic; Muscle Relaxants, Central; Tranquilizing Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cyclobenzaprine is included in the database.
Cyclobenzaprine hydrochloride tablets are indicated as an adjunct to rest and physical therapy for relief of muscle spasm associated with acute, painful musculoskeletal conditions. Improvement is manifested by relief of muscle spasm and its associated signs and symptoms, namely, pain, tenderness, limitation of motion, and restriction in activities of daily living. Cyclobenzaprine hydrochloride should be used only for short periods (up to two or three weeks) because adequate evidence of effectiveness for more prolonged use is not available and because muscle spasm associated with acute, painful musculoskeletal conditions is generally of short duration and specific therapy for longer periods is seldom warranted. Cyclobenzaprine hydrochloride has not been found effective in the treatment of spasticity associated with cerebral or spinal cord disease, or in children with cerebral palsy. /Included in US product label/
Some data suggest that cyclobenzaprine may be useful for the treatment of fibrositis. Cyclobenzaprine is ineffective in the treatment of spasticity associated with cerebral or spinal disease or in children with cerebral palsy. /NOT included in US product label/
EXPL Tinnitus is defined as an intrinsic sound sensation that cannot be attributed to an external sound source. Currently there are no standardized drug therapies for the treatment of tinnitus. Based on the analogy between pain and tinnitus it is suggested that among all antidepressant families that have been used for tinnitus, particular interest should be paid to the tricyclic group of drugs as they have an analgesic effect. The aim of the present study was to investigate the effect of a tricyclic pharmacological agent, namely cyclobenzaprine for the relief of tinnitus complaints. 65 patients, who received the drug treatment, were compared to 30 patients on a waiting list, who received no treatment. Analysis shows that cyclobenzaprine offers some benefit to patients with tinnitus on both tinnitus intensity and tinnitus distress, while a waiting list control group does not demonstrate any improvement: 24% of the tinnitus patients showed a clear response to cyclobenzaprine with a reduction of 53% on tinnitus intensity and 25% had a clear response to cyclobenzaprine with a reduction of 55% on tinnitus distress. It was further demonstrated that particular subgroups, namely pure tone tinnitus patients and unilateral tinnitus patients, respond better to cyclobenzaprine. Our results indicate that cyclobenzaprine is a promising drug to treat tinnitus particularly in certain subgroups. As there is a good risk-benefit ratio and there are currently no well-established, specific treatments for tinnitus, cyclobenzaprine might be worthwhile to further investigate.

Mechanism of Action

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects.
The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord.

Vapor Pressure

2.29X10-6 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

303-53-7

Absorption Distribution and Excretion

The oral bioavailability of cyclobenzaprine has been estimated to be between 0.33 and 0.55. Cmax is between 5-35 ng/mL and is achieved after 4 hours (Tmax). AUC over an 8 hour dosing interval was reported to be approximately 177 ng.hr/mL.
After administration of a radio-labeled dose of cyclobenzaprine, 38-51% of radioactivity was excreted in the urine while 14-15% was excreted in the feces. Cyclobenzaprine is highly metabolized, with only approximately 1% of this same radio-labeled dose recovered in the urine as unchanged drug. Metabolites excreted in the urine are likely water-soluble glucuronide conjugates.
The volume of distribution of cyclobenzaprine is approximately 146 L. The combination of high plasma clearance despite a relatively long half-life observed with cyclobenzaprine is suggestive of extensive tissue distribution.
The approximate plasma clearance of cyclobenzaprine is 0.7 L/min.
Cyclobenzaprine is widely distributed into body tissues. ... It is not known if cyclobenzaprine crosses the placenta. The drug is extensively (about 93%) bound to plasma protein.
/MILK/ It is not known if cyclobenzaprine is distributed into milk in humans; however, the drug is distributed into milk in rats.
The absorption, distribution, excretion, and metabolism of 3-(5 H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine (cyclobenzaprine) were investigated in the rat, dog, rhesus monkey, and man. The drug was well absorbed in all species after oral administration. The rat eliminated the drug primarily in the feces, but urinary excretion was predominant in the dog, monkey, and man. The drug was rapidly and widely distributed into rat tissues, highest concentrations being found in the small intestine, lung, kidney, and liver. The drug was highly bound in human plasma. Extensive biliary excretion of the labeled compound was observed in the rat. Major metabolites in the rat were phenolic derivatives but in man the major metabolites were 10,11-dihydroxynortriptyline and cyclobenzaprine glucuronide. Only minor amounts of unchanged drug were present in the urine.
Orally administered cyclobenzaprine is well absorbed. Cyclobenzaprine undergoes enterohepatic circulation, and appears to be metabolized during its first pass through the GI tract and/or liver. Mean oral bioavailability of the drug is estimated to range from 33-55%. Following oral administration of a single 5- or 10-mg dose of cyclobenzaprine hydrochloride, peak plasma concentrations of 4.3 or 8.5 ng/mL, respectively, are attained in about 4 hours. When cyclobenzaprine is administered 3 times daily, steady-state plasma concentrations are attained within 3-4 days that are about fourfold greater than those after a single dose. In healthy individuals receiving the drug 3 times daily, a mean steady-state peak plasma cyclobenzaprine concentration of 14.9 or 25.9 ng/mL was achieved at 4 or 3.9 hours after administration of a 5 or 10 mg dose, respectively.

Metabolism Metabolites

Cyclobenzaprine is extensively metabolized in the liver via both oxidative and conjugative pathways. Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine. Cyclobenzaprine also undergoes N-glucuronidation in the liver catalyzed by UGT1A4 and UGT2B10, and has been shown to undergo enterohepatic circulation.
Ten metabolites of cyclobenzaprine, accounting for approximately 50% of the urinary radioactivity, were identified in the urine of dogs to which the labeled drug had been given orally. These included the 1,2-dihydrodiol, three phenolic derivatives, the N-oxide, the 10,11-epoxide, the 10,11-glycol, desmethylcyclobenzaprine, and the glucuronide conjugates of desmethylcyclobenzaprine and cyclobenzaprine. The metabolites were excreted in both the free and conjugated states. Unchanged cyclobenzaprine was present in only minor amounts.
Cyclobenzaprine is extensively metabolized, and is excreted primarily as glucuronides via the kidney. Cytochromes P-450 3A4, 1A2, and, to a lesser extent, 2D6, mediate N-demethylation, one of the oxidative pathways for cyclobenzaprine.
The absorption, distribution, excretion, and metabolism of 3-(5 H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine (cyclobenzaprine) were investigated in the rat, dog, rhesus monkey, and man. ... Major metabolites in the rat were phenolic derivatives but in man the major metabolites were 10,11-dihydroxynortriptyline and cyclobenzaprine glucuronide. ...
Cyclobenzaprine is extensively metabolized by both oxidative and conjugative pathways. Hepatic cytochrome P-450 (CYP) 3A4, 1A2, and (to a lesser extent) 2D6 isoenzymes are responsible for oxidative N-demethylation of the drug.Orally administered cyclobenzaprine is excreted in urine principally as inactive glucuronide metabolites; less than 1% of the drug is excreted renally as unchanged drug.
The fungus, Cunninghamella elegans, was used as a microbial model of mammalian drug metabolism to biotransform a tricyclic antidepressant, cyclobenzaprine. Seventy-five percent of this drug at a concentration of 1 mM was metabolized within 72 hr by C. elegans grown on Sabouraud dextrose broth. Milligram amounts of fungal metabolites were isolated by reversed-phase high performance liquid chromatography (HPLC) and their structures were characterized by 1H NMR spectroscopy, mass spectrometry, and UV spectroscopy analyses. The major fungal metabolites of cyclobenzaprine were 2-hydroxycyclobenzaprine (59%), N-desmethylcyclobenzaprine (21%), cyclobenzaprine trans-10,11-dihydrodiol (5%), N-desmethyl-2-hydroxy-cyclobenzaprine (3%), 3-hydroxycyclobenzaprine (3%), and cyclobenzaprine N-oxide (1%). These fungal metabolites were used as standards to investigate the metabolism of cyclobenzaprine by rat liver microsomes. Rat liver microsomes also biotransformed cyclobenzaprine to produce similar metabolites as the fungus. The isotope labeling of 2-hydroxycyclobenzaprine by 18O2 and the trans-configuration of the dihydrodiol suggested that these reactions were catalyzed by cytochrome P-450 monooxygenases in C. elegans. These results also demonstrated that the fungal biotransformation system could be used to predict and synthesize the mammalian drug metabolites.
Cyclobenzaprine has known human metabolites that include N-Desmethylcyclobenzaprine.

Associated Chemicals

Cyclobenzaprine hydrochloride; 6202-23-9

Wikipedia

Cyclobenzaprine
HT-0712

Drug Warnings

The development of a potentially life-threatening serotonin syndrome has been reported with Cyclobenzaprine Hydrochloride when used in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), serotonin norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), tramadol, bupropion, meperidine, verapamil, or MAO inhibitors. The concomitant use of Cyclobenzaprine Hydrochloride with MAO inhibitors is contraindicated. Serotonin syndrome symptoms may include mental status changes (e.g., confusion, agitation, hallucinations), autonomic instability (e.g., diaphoresis, tachycardia, labile blood pressure, hyperthermia), neuromuscular abnormalities (e.g., tremor, ataxia, hyperreflexia, clonus, muscle rigidity), and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). Treatment with Cyclobenzaprine Hydrochloride and any concomitant serotonergic agents should be discontinued immediately if the above reactions occur and supportive symptomatic treatment should be initiated. If concomitant treatment with Cyclobenzaprine Hydrochloride and other serotonergic drugs is clinically warranted, careful observation is advised, particularly during treatment initiation or dose increases.
Dry mouth occurred in 21 or 32% of patients receiving 5 or 10 mg, respectively, of cyclobenzaprine and in 7% of those receiving placebo in controlled studies. Dry mouth also occurred in 27 or 7% of patients receiving 10 mg of the drug in clinical studies or during postmarketing surveillance, respectively. Abdominal pain, acid regurgitation, dyspepsia, constipation, diarrhea, nausea, and unpleasant taste occurred in 1-3% of patients receiving 5 or 10 mg of cyclobenzaprine in controlled studies or during postmarketing surveillance in patients receiving 10 mg of the drug. Vomiting, anorexia, GI pain, gastritis, thirst, edema of the tongue, and flatulence were reported during postmarketing surveillance or in less than 1% of patients receiving 10 mg of the drug in controlled studies. Paralytic ileus, tongue discoloration, stomatitis, and parotid swelling were reported in patients receiving other tricyclic drugs or rarely with cyclobenzaprine, but a causal relationship with cyclobenzaprine could not be established.
Malaise, seizures, ataxia, vertigo, dysarthria, hypertonia, tremors, disorientation, insomnia, depressed mood, abnormal sensations, anxiety, agitation, psychosis, abnormal thinking, abnormal dreaming, hallucinations, excitement, paresthesia, and diplopia were reported during postmarketing surveillance or in less than 1% of patients receiving 10 mg of the drug in controlled studies. Other adverse nervous system effects that have been reported in patients receiving other tricyclic drugs or rarely with cyclobenzaprine but for which a causal relationship with the drug could not be established include decreased or increased libido, abnormal gait, delusions, aggressive behavior, paranoia, peripheral neuropathy, Bell's palsy, alterations in EEG patterns, and extrapyramidal manifestations.
Headache occurred in 5% of those receiving 5 or 10 mg of cyclobenzaprine and in 8% of those receiving placebo in controlled studies; headache occurred in 1-3% of patients receiving 10 mg of the drug in controlled studies and postmarketing surveillance. Irritability, decreased mental acuity, nervousness, asthenia, and confusion occurred in 1-3% of patients receiving 5 or 10 mg of cyclobenzaprine in controlled studies or during postmarketing surveillance in patients receiving 10 mg of the drug.
For more Drug Warnings (Complete) data for Cyclobenzaprine (25 total), please visit the HSDB record page.

Biological Half Life

The effective half-life of cyclobenzaprine in young healthy subjects is approximately 18 hours. These values are extended in the elderly and those with hepatic insufficiency, with a mean effective half-life of 33.4 hours and 46.2 hours in these groups, respectively.
Cyclobenzaprine is eliminated quite slowly, with an effective half-life of 18 hours (range 8-37 hours; n=18) ... .

Use Classification

Pharmaceuticals

Methods of Manufacturing

Cyclobenzaprine may be synthesized by Grignard addition of alpha-dimethylaminopropylmagnesium chloride to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one, followed by elimination of water from the resulting tertiary carbinol.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).
Keep container tightly closed in a dry and well-ventilated place. /Cyclobenzaprine hydrochloride/

Interactions

Concomitant use of cyclobenzaprine with diflunisal or naproxen reportedly was well tolerated and did not appear to result in any unexpected adverse effects. However, concomitant use of cyclobenzaprine with naproxen has been associated with an increased incidence of drowsiness. Plasma concentrations of aspirin or cyclobenzaprine were unaffected when the drugs were administered concomitantly. It has not been established whether combined therapy with cyclobenzaprine and aspirin (or other analgesics) will result in enhanced clinical efficacy.
Cyclobenzaprine and structurally similar tricyclic antidepressants may block the hypotensive effects of guanethidine (no longer commercially available in the US) and other similarly acting drugs.
Cyclobenzaprine and structurally similar tricyclic antidepressants may enhance the risk of seizures in patients receiving tramadol.
Cyclobenzaprine may be additive with or may potentiate the action of other CNS depressants (e.g., alcohol, barbiturates). Cyclobenzaprine, especially when used concomitantly with alcohol or other CNS depressants, may impair the patient's ability to perform activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle).
For more Interactions (Complete) data for Cyclobenzaprine (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Cyclobenzaprine hydrochloride/

Dates

Modify: 2023-08-15

Pain control following alloplastic breast reconstruction with muscle relaxant: A randomized controlled trial

Mohamed Nazhat Al Yafi, Hassan ElHawary, Becher Al-Halabi, Hassan Alnaeem, Liqin Xu, Omar Fouda-Neel
PMID: 32883616   DOI: 10.1016/j.bjps.2020.08.053

Abstract




Exploring the transmucosal permeability of cyclobenzaprine: A comparative preformulation by standardized and controlled ex vivo and in vitro permeation studies

Haidara Majid, Andreas Puzik, Tanja Maier, Daniel Eberhard, Anke Bartel, Hans-Christian Mueller, Bjoern B Burckhardt
PMID: 33831487   DOI: 10.1016/j.ijpharm.2021.120574

Abstract

As part of early drug development, preformulation studies are used to comprehensively explore the properties of new drugs. In particular, this includes the biopharmaceutical characterization and evaluation of impacting factors (e.g. excipients, microenvironmental conditions etc.) by permeation studies. To overcome the limitations of current studies, a novel standardized ex vivo procedure using esophageal mucosa as surrogate has been established successfully and applied to preformulation studies for oromucosal delivery of cyclobenzaprine hydrochloride, a tricyclic muscle relaxant with potential for psychopharmacotherapeutic use. By using the standardized ex vivo permeation process, a twofold enhancement of permeability (0.98 ± 0.16 to 1.96 ± 0.10 * 10
cm/s) was observed by adjustment and controlling of microenvironmental pH, empowering a targeted and effective development of sublingual formulations. Predictivity and suitability were superior compared to in vitro experiments using artificial biomimetic membranes, revealing a determination coefficient (R
) of 0.995 vs. 0.322 concerning pH-dependent permeability of cyclobenzaprine. In addition, diffusion properties were extensively examined (e.g. influence of mucosal thicknesses, tissue freezing etc.). The alignment of the study design regarding physiologically/clinically relevant conditions resulted in ex vivo data that allowed for the estimation of plasma AUC levels in the extend of reported in vivo ranges.


Treatment data from the Brazilian fibromyalgia registry (EpiFibro)

Marcos Renato de Assis, Eduardo Dos Santos Paiva, Milton Helfenstein Jr, Roberto Ezequiel Heymann, Daniel Feldman Pollak, Jose Roberto Provenza, Aline Ranzolin, Marcelo Cruz Rezende, Luiz Severiano Ribeiro, Eduardo José R Souza, José Eduardo Martinez
PMID: 31964420   DOI: 10.1186/s42358-019-0108-2

Abstract

EpiFibro (Brazilian Epidemiological Study of Fibromyalgia) was created to study patients with fibromyalgia (FM). Patients were included since 2011 according to the classification criteria for FM of the American College of Rheumatology of 1990 (ACR1990).
To analyze the therapeutic measures prescribed by Brazilian physicians.
Cross-sectional study of a multicenter cohort. The therapeutic measures were described using descriptive statistics.
We analyzed 456 patients who had complete data in the registry. The mean age was 54.0 ± 11.9 years; 448 were women (98.2%). Almost all patients (98.4%) used medications, 62.7% received health education, and less than half reported practicing physical exercise; these modalities were often used in combination. Most patients who practiced exercises practiced aerobic exercise only, and a significant portion of patients combined it with flexibility exercises. The most commonly used medication was amitriptyline, followed by cyclobenzaprine, and a minority used medication specifically approved for FM, such as duloxetine and pregabalin, either alone or in combination. Combinations of two or three medications were observed, with the combination of fluoxetine and amitriptyline being the most frequent (18.8%).
In this evaluation of the care of patients with FM in Brazil, it was found that the majority of patients are treated with a combination of pharmacological measures. Non-pharmacological methods are underused, with aerobic exercise being the most commonly practiced exercise type. The most commonly prescribed single drug was amitriptyline, and the most commonly prescribed combination was fluoxetine and amitriptyline. Drugs specifically approved for FM are seldom prescribed.


Transfer of Cyclobenzaprine into Human Milk and Subsequent Infant Exposure

Bhaskari Burra, Palika Datta, Kathleen Rewers-Felkins, Teresa Baker, Thomas W Hale
PMID: 31017819   DOI: 10.1177/0890334419843307

Abstract

Cyclobenzaprine is a skeletal muscle relaxant primarily used in the treatment of pain. Its use during lactation is a matter of concern as its level of exposure to infants through human milk is still unknown.
The aim of this study was to determine cyclobenzaprine concentrations in the milk samples collected from two lactating mothers.
The present study describes the analysis of cyclobenzaprine in human milk using liquid chromatography mass spectrometry, which determined the drug concentration-time profiles in human milk.
This study shows low levels of concentrations of cyclobenzaprine in human milk with calculated relative infant dose of 0.5%. However, due to the sedative properties of cyclobenzaprine, regular clinical assessment of the infant is recommended to evaluate for long-term effects.


Induction of Psychosis by Cyclobenzaprine

Johan Y Cohen, Amélie Guilbault
PMID: 30618472   DOI:

Abstract

Due to the stringent regulatory environment for therapeutics, common side-effects of drugs in the general population are largely well-documented. This is however less the case with certain patient subgroups who may exhibit significant adverse responses to therapeutics that are otherwise well-tolerated. We report a case of psychosis induced by exposure to a commonly prescribed drug to treat muscle spasms and associated pain cyclobenzaprine (Flexeril®). Cyclobenzaprine is structurally very similar to tricyclic anti-depressants, such as amyltriptine. While it is well known that agitation caused by cyclobenzaprine is not an uncommon occurrence in the elderly, there have also been sporadic reports of significant psychosis in association with the use of cyclobenzaprine in younger patients. We report a case of reversible mania in a susceptible 44-year-old patient with a lengthy history of mild borderline personality and bipolar disorder. Shortly after being treated with cyclobenzaprine for pain due to a minor injury, this patient exhibited significant signs of mania although these signs were readily reversible upon termination of the treatment with cyclobenzaprine. The patient's severe adverse reaction to this normally innocuous drug adds weight to the notion that there is reason for caution with its prescription for potentially susceptible patient subgroups.


Evaluation of the impact of preoperative use of dexamethasone and cyclobenzaprine in surgical extraction of lower third molars on trismus by electromyographic analysis

Fernando Vagner Raldi, Rodrigo Dias Nascimento, Fábio Ricardo Loureiro Sato, Lucio Murillo Santos, José Benedito Oliveira Amorim, Michelle Bianchi de Moraes
PMID: 31119419   DOI: 10.1007/s10006-019-00776-z

Abstract

The aim of this study was to evaluate the influence of cyclobenzaprine and dexamethasone on ​the electrical activity of the masticatory muscles in patients who had undergone lower third molar surgery.
Thirty bilateral impacted lower third molars with indication of extraction were randomised into three groups: the control group, the dexamethasone, and the cyclobenzaprine group. To obtain muscular electrical activity and mouth opening, an electromyographic device was used at mandibular rest and maximum voluntary contraction and compared pre- and post-operatively.
During muscle contraction, no significant difference was observed in the electromyographic records on the non-operated side. On the operated side, there was a reduction in electrical activity for both drugs pre-operatively and immediately post-operatively compared to the control group. All pharmacological agents promoted a higher mouth opening compared to control group.
The results suggest that dexamethasone and cyclobenzaprine may be useful as an adjuvant in the prevention of motor dysfunctions in third molar surgery.


Multi-Spectroscopic Characterization of Human Serum Albumin Binding with Cyclobenzaprine Hydrochloride: Insights from Biophysical and

Mohammad Hassan Baig, Safikur Rahman, Gulam Rabbani, Mohd Imran, Khurshid Ahmad, Inho Choi
PMID: 30717459   DOI: 10.3390/ijms20030662

Abstract

Cyclobenzaprine hydrochloride (CBH) is a well-known muscle relaxant that is widely used to relieve muscle spasms and other pain associated with acute musculoskeletal conditions. In this study, we elucidated the binding characteristics of this muscle relaxant to human serum albumin (HSA). From a pharmaceutical and biochemical viewpoint, insight into the structure, functions, dynamics, and features of HSA-CBH complex holds great importance. The binding of CBH with this major circulatory transport protein was studied using a combination of biophysical approaches such as UV-VIS absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy. Various
techniques, molecular docking and molecular dynamics, were also used to gain deeper insight into the binding. A reduction in the fluorescence intensities of HSA-CBH complex with a constant increase in temperature, revealed the static mode of protein fluorescence quenching upon CBH addition, which confirmed the formation of the HSA-CBH ground state complex. The alteration in the UV-VIS and far-UV CD spectrum indicated changes in both secondary and tertiary structures of HSA upon binding of CBH, further proving CBH binding to HSA. The analysis of thermodynamic parameters ∆H° and ∆S° showed that binding of CBH to HSA was dominated by intermolecular hydrophobic forces. The results of the molecular docking and molecular dynamics simulation studies also confirmed the stability of the complex and supported the experimental results.


Green analytical chromatographic assay method for quantitation of cyclobenzaprine in tablets, spiked human urine and in-vitro dissolution test

M I Walash, S A El Abass Mohamed
PMID: 31296331   DOI: 10.1016/j.pharma.2019.06.004

Abstract

Cyclobenzaprine hydrochloride, a skeletal muscle relaxant has been determined using an ecofriendly micellar HPLC method in its pure form and tablets. The chromatographic determination was performed using C
monolithic column (100mm×4.6mm i.d., 5μm particle size) and micellar eluent which was composed of sodium dodecyl sulfate (0.15M), n-propanol (15%), 0.02M orthophosphoric acid (pH 4.5) and 0.3% triethylamine using UV detection of effluent was set at 225nm. The calibration plot showed good linearity over concentration range from 2-40μg/mL. The assay results were statistically validated for linearity, accuracy, precision and specificity according to ICH guidelines. Additionally, regarding USP guidelines, the uniformity of tablets content and in-vitro dissolution test of the tablets was tested using the proposed method. Simple and rapid applicability of the developed method allowed determination of the drug in its pure and tablet dosage forms. Moreover, the major advantage of micellar HPLC technique is to determine the drug in biological fluids without prior extraction steps. Depending on this, the estimation of cyclobenzaprine in spiked human urine was so simple without traditional tedious procedures. The proposed method offers the advantages of sensitivity and simplicity in addition to short analysis time which didn't exceed 6 minutes.


Explore Compound Types